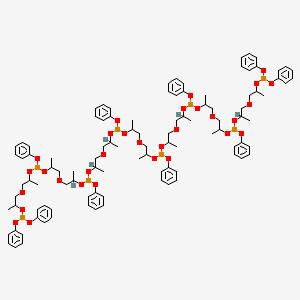
Oxybispropylenebis((1,5,9,13,17,21-hexamethyl-7,15,23,23-tetraphenoxy-3,6,8,11,14,16,19,22-octaoxa-7,15,23-triphosphatricos-1-yl)(phenyl)phosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(dipropyleneglycol)phenyl phosphite is a high-molecular-weight phosphite ester antioxidant. It is known for its high phosphorus content and is commonly used as a stabilizer in various polymer applications. This compound is particularly effective in preventing the degradation of polymers during processing and long-term use .
Métodos De Preparación
Poly(dipropyleneglycol)phenyl phosphite is synthesized through the reaction of dipropyleneglycol with phenyl phosphite. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymeric structure. Industrial production methods involve the use of high-purity reagents and precise reaction conditions to achieve consistent product quality .
Análisis De Reacciones Químicas
Poly(dipropyleneglycol)phenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It decomposes hydroperoxides (ROOH) effectively, which is a key feature of its antioxidant properties.
Substitution: In the presence of peroxyl radicals, the compound releases aroxyl radicals that terminate the radical chain oxidation.
Common reagents used in these reactions include hydroperoxides and peroxyl radicals. The major products formed from these reactions are alkoxyl and aroxyl radicals .
Aplicaciones Científicas De Investigación
Poly(dipropyleneglycol)phenyl phosphite has a wide range of applications in scientific research, including:
Mecanismo De Acción
The primary mechanism by which poly(dipropyleneglycol)phenyl phosphite exerts its effects is through the decomposition of hydroperoxides. This process involves the reduction of hydroperoxides to less reactive species, thereby preventing the propagation of oxidative degradation. The compound also acts as a chain-breaking antioxidant by reducing peroxyl radicals to alkoxyl radicals, which then react further to terminate the oxidation process .
Comparación Con Compuestos Similares
Poly(dipropyleneglycol)phenyl phosphite is unique due to its high molecular weight and high phosphorus content. Similar compounds include:
Triphenyl phosphite: A lower molecular weight phosphite ester with similar antioxidant properties but less effective in high-temperature applications.
Tris(nonylphenyl) phosphite: Another phosphite ester used as a stabilizer but with different structural properties and applications.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A hindered phenolic antioxidant with different mechanisms of action and applications.
Poly(dipropyleneglycol)phenyl phosphite stands out due to its polymeric nature, making it more effective in certain industrial applications where high stability and long-term performance are required .
Propiedades
Número CAS |
80584-86-7 |
|---|---|
Fórmula molecular |
C102H134O31P8 |
Peso molecular |
2103.9 g/mol |
Nombre IUPAC |
1-(2-diphenoxyphosphanyloxypropoxy)propan-2-yl 1-[2-[1-[2-[1-[2-[1-[2-[1-[2-[1-(2-diphenoxyphosphanyloxypropoxy)propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yl phenyl phosphite |
InChI |
InChI=1S/C102H134O31P8/c1-79(110-134(124-93-45-25-15-26-46-93)112-81(3)67-104-69-83(5)114-136(126-95-49-29-17-30-50-95)116-85(7)71-106-73-87(9)118-138(128-97-53-33-19-34-54-97)120-89(11)75-108-77-91(13)122-140(130-99-57-37-21-38-58-99)131-100-59-39-22-40-60-100)65-103-66-80(2)111-135(125-94-47-27-16-28-48-94)113-82(4)68-105-70-84(6)115-137(127-96-51-31-18-32-52-96)117-86(8)72-107-74-88(10)119-139(129-98-55-35-20-36-56-98)121-90(12)76-109-78-92(14)123-141(132-101-61-41-23-42-62-101)133-102-63-43-24-44-64-102/h15-64,79-92H,65-78H2,1-14H3 |
Clave InChI |
SLTPOEHKGGIZLE-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC(C)OP(OC1=CC=CC=C1)OC(C)COCC(C)OP(OC2=CC=CC=C2)OC(C)COCC(C)OP(OC3=CC=CC=C3)OC(C)COCC(C)OP(OC4=CC=CC=C4)OC(C)COCC(C)OP(OC5=CC=CC=C5)OC(C)COCC(C)OP(OC6=CC=CC=C6)OC(C)COCC(C)OP(OC7=CC=CC=C7)OC8=CC=CC=C8)OP(OC9=CC=CC=C9)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


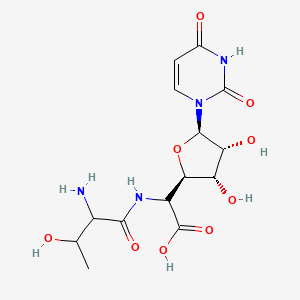
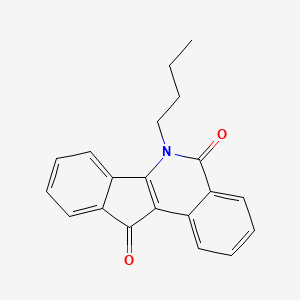
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
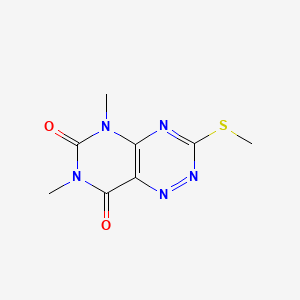
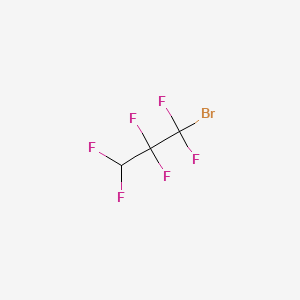
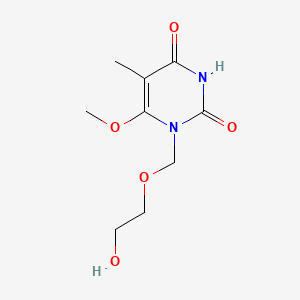
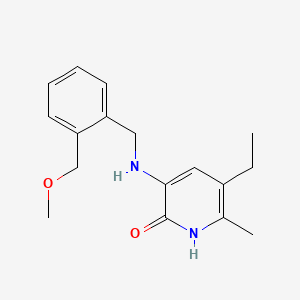
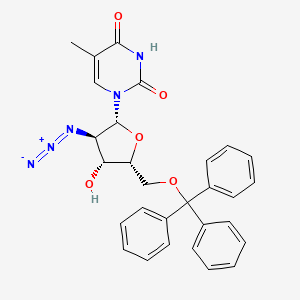

![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)

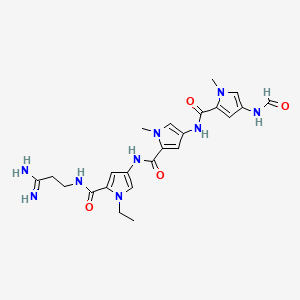
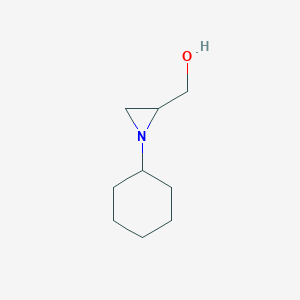
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
